N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride
Description
N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group, a chlorinated phenoxy group, and a butan-1-amine moiety
Properties
IUPAC Name |
N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO.ClH/c1-12-7-8-14(13(16)11-12)18-10-6-5-9-17-15(2,3)4;/h7-8,11,17H,5-6,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNJHIJLSMJDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNC(C)(C)C)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-methylphenol with tert-butylamine in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with 1-bromobutane under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes in microorganisms, thereby exhibiting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-4-(2-chlorophenoxy)butan-1-amine
- N-tert-butyl-4-(4-methylphenoxy)butan-1-amine
- N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine
Uniqueness
N-tert-butyl-4-(2-chloro-4-methylphenoxy)butan-1-amine;hydrochloride is unique due to the presence of both the tert-butyl group and the chlorinated phenoxy group, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
